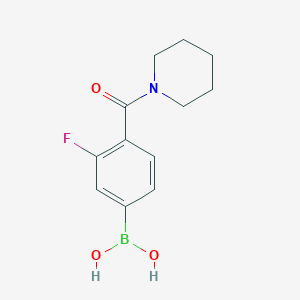

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPNGZOEOPRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660200 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-10-8 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process called transmetalation. This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium. The newly formed metal-boron bond then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors. The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity. These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.

Result of Action

The primary result of the action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers. The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst. The choice of these reagents, as well as the reaction temperature and solvent, can affect the efficiency and selectivity of the reaction. Furthermore, the compound should be stored at 2-8°C to maintain its stability.

Actividad Biológica

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to interact with biological systems through reversible covalent bonding with diols and other nucleophiles. This property is exploited in various therapeutic contexts, including cancer treatment, antibacterial applications, and enzyme inhibition.

Biological Activities

-

Anticancer Activity

- Boronic acids have been recognized for their anticancer properties. The compound has shown promise in inhibiting certain cancer cell lines through mechanisms involving proteasome inhibition and modulation of apoptotic pathways.

- Case Study : A study demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating potent activity. For instance, compounds structurally similar to this compound were found to inhibit cell growth effectively at low concentrations .

-

Antibacterial Activity

- The compound has been evaluated for its antibacterial properties against resistant strains of bacteria. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Data Table :

Compound Target Bacteria Inhibition Constant (Ki) This compound E. coli 0.004 µM Similar derivatives MRSA 0.008 µM - These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections .

- Enzyme Inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the phenyl ring or the piperidine moiety can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at the 3-position | Increased potency against cancer cell lines |

| Piperidine carbonyl group | Enhanced binding affinity to target enzymes |

Pharmacokinetics and Toxicity

Research indicates that boronic acid derivatives generally exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. For instance, modifications such as the addition of a piperidine ring have been shown to enhance solubility without significantly increasing toxicity .

Aplicaciones Científicas De Investigación

Material Science Applications

1. Polymer Synthesis

Arylboronic acids can be utilized as building blocks in the synthesis of polymers with tailored properties. The functionalities within (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid can affect the self-assembly and interactions between polymer chains, leading to advanced materials with specific characteristics.

2. Nanomaterials

The compound's unique chemical structure allows it to be incorporated into nanomaterials, which can have applications in drug delivery systems and other advanced material technologies.

Case Studies and Research Findings

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Studies have shown that boronic acids can inhibit FAAH, an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits for pain and inflammation management.

2. Anticancer Activity

Research indicates that boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). For instance, certain derivatives have shown effective growth inhibition compared to standard treatments like 5-Fluorouracil.

3. Pharmacokinetics

Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles, which could enhance their utility in oral administration formulations.

Comparación Con Compuestos Similares

Substituent Variations in Piperidine Derivatives

Key Insights :

Reactivity in Cross-Coupling Reactions

The target compound’s 3-fluoro and piperidine-1-carbonyl substituents influence its reactivity:

- Electron-Withdrawing Effects : The fluorine atom activates the boronic acid for cross-coupling by increasing electrophilicity, similar to 2-fluorophenyl boronic acid (used in Rh-catalyzed carbometalation with 25–41% yields) .

- Steric Hindrance : The bulky piperidine-1-carbonyl group may reduce reactivity compared to simpler aryl boronic acids (e.g., phenyl boronic acid), necessitating optimized catalysts like PdCl₂(dppf) for efficient coupling .

Physicochemical Properties

Métodos De Preparación

Preparation via Suzuki-Miyaura Cross-Coupling Reaction

- Aryl halide precursor: Typically a 3-fluoro-4-halogenated phenyl derivative with a piperidine-1-carbonyl substituent.

- Boronic acid or boronate ester: A suitable boronic acid derivative or boronate ester that can be converted to the target compound.

- Palladium catalyst: Commonly palladium acetate, palladium on carbon, or palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Base: Potassium carbonate or sodium hydroxide to facilitate transmetalation.

- Solvent: Mixtures of 1,4-dioxane and water are typical to dissolve both organic and inorganic components.

- Temperature: Heating at 90°C to 140°C.

- Time: From 15 minutes (microwave-assisted) to 16 hours (oil bath heating).

- Monitoring: Reaction progress is monitored by LCMS or TLC to ensure completion.

Procedure Summary:

- The aryl halide bearing the piperidine-1-carbonyl group is dissolved in a dioxane/water mixture.

- The boronic acid derivative (2 equivalents) is added along with the base (2 equivalents).

- Palladium catalyst (5 mol%) is introduced under an inert atmosphere.

- The reaction mixture is heated either in a microwave reactor at 140°C for 15–45 minutes or in an oil bath at 90°C for 4–16 hours.

- Upon completion, the mixture is cooled, aqueous workup is performed, and the organic layer is extracted with ethyl acetate.

- The crude product is dried over anhydrous magnesium sulfate and purified by flash chromatography to yield (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | PdCl2(dppf) (5 mol%) |

| Base | K2CO3 (2 eq.) |

| Solvent | 1,4-Dioxane/Water (5:1) |

| Temperature | 90–140°C |

| Time | 15 min (microwave) to 16 h (oil bath) |

| Purification | Flash chromatography |

| Yield | Moderate to high (varies by substrate) |

This method is well-documented for its efficiency and versatility in constructing the boronic acid moiety on a functionalized aromatic ring with sensitive substituents such as fluorine and piperidine carbonyl groups.

Alternative Synthetic Routes and Catalytic Systems

Recent advances have explored asymmetric catalytic methods to prepare enantioenriched piperidine derivatives, which may be adapted for the synthesis of boronic acid derivatives with chiral centers. For example, Rhodium-catalyzed asymmetric reductive Heck reactions have been reported to generate 3-substituted piperidines from pyridine and sp^2-hybridized boronic acids with high enantioselectivity. Although this methodology is more relevant to chiral piperidine synthesis, it informs potential future routes for preparing complex boronic acid derivatives like this compound.

Notes on Reaction Optimization and Challenges

- Catalyst poisoning: Heterocyclic substrates such as those containing piperidine rings can poison palladium catalysts, requiring careful catalyst selection and loading.

- Protodeborylation: Boronic acids, especially heterocyclic ones, are prone to protodeborylation under harsh conditions; thus, reaction parameters must be optimized to minimize this side reaction.

- Substituent effects: The fluorine atom at the 3-position influences electronic properties, potentially affecting reactivity and requiring fine-tuning of reaction conditions.

- Purification: Due to the polar nature of the boronic acid and piperidine carbonyl groups, purification often requires gradient flash chromatography using polar solvents.

Summary Table of Preparation Methods

| Method | Catalyst | Base | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | PdCl2(dppf), Pd(OAc)2, Pd/C | K2CO3, NaOH | 1,4-Dioxane/Water | 90–140°C | 15 min to 16 hours | High yield; sensitive to catalyst poisoning |

| Rh-Catalyzed Asymmetric Heck | Rhodium complexes | Various | Organic solvents | Mild to moderate | Several hours | High enantioselectivity; complex setup |

Research Findings and Practical Considerations

- The Suzuki-Miyaura cross-coupling remains the gold standard for preparing this compound due to its robustness and scalability.

- Microwave-assisted heating can significantly reduce reaction time while maintaining yields.

- The presence of the piperidine-1-carbonyl group requires mild conditions to prevent degradation or side reactions.

- Purity of the final compound typically exceeds 95%, suitable for further synthetic applications and biological evaluations.

Q & A

Q. What are the key structural features and physicochemical properties of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid?

The compound features a boronic acid (-B(OH)₂) group attached to a fluorinated phenyl ring substituted with a piperidine-1-carbonyl moiety. While direct data for this specific compound is limited, analogous structures (e.g., 3-Fluoro-4-hydroxyphenylboronic acid) suggest a molecular weight of ~260–280 g/mol and a melting point range of 240–250°C, inferred from similar fluorophenylboronic acids . The piperidine group introduces steric bulk and potential hydrogen-bonding interactions, while the fluorine atom may enhance electronic effects in cross-coupling reactions.

Q. What synthetic routes are commonly employed for synthesizing this compound?

A plausible route involves:

Suzuki-Miyaura coupling : Reacting a halogenated precursor (e.g., 3-fluoro-4-(piperidine-1-carbonyl)phenyl bromide) with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(OAc)₂ with XPhos ligand) in a solvent like tert-butanol at 80–100°C .

Carbamoylation : Introducing the piperidine-1-carbonyl group via coupling of 3-fluoro-4-boronophenylacetic acid with piperidine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification often involves biphasic extraction or solid-phase transesterification to isolate the boronic acid .

Q. How should this compound be stored to maintain stability?

Store under inert conditions (argon or nitrogen) at 0–6°C to minimize hydrolysis of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate degradation . For long-term stability, convert to the pinacol ester derivative, which resists oxidation and hydrolysis .

Advanced Questions

Q. How can researchers analyze trace impurities of this boronic acid in pharmaceutical intermediates?

An LC-MS/MS method validated per ICH guidelines is recommended:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions optimized for the parent ion ([M-H]⁻) and fragments.

- LOQ : ≤1 ppm, with accuracy (90–110%) and precision (RSD <5%) confirmed via spike-recovery experiments in matrices like Lumacaftor .

Q. What methodologies are suitable for studying the oxidation kinetics of this boronic acid derivative?

- Proton NMR monitoring : Track the conversion of the boronic acid to phenol under H₂O₂ (1.2 equiv.) in D₂O/CD₃CN (1:1). Calculate the half-life (t₁/₂) from time-resolved spectra .

- Alizarin Red S (ARS) affinity assay : Quantify diol-boronic acid binding affinity to correlate hydrolysis rates with oxidation stability. For example, pinacol esters exhibit higher affinity (relative affinity = 12.1) and slower oxidation than neopentyl glycol derivatives .

Q. How does the piperidine-1-carbonyl substituent influence the compound’s reactivity in cross-coupling reactions?

The piperidine-1-carbonyl group introduces steric hindrance near the boronic acid, potentially slowing transmetallation steps in Suzuki reactions. However, its electron-withdrawing nature may enhance electrophilicity of the boron atom, improving coupling efficiency with electron-rich aryl halides. Comparative studies with pyrrolidine analogs (e.g., 3-Chloro-4-(pyrrolidinyl-1-carbonyl)phenylboronic acid) suggest that larger N-heterocycles reduce aggregation, enhancing solubility in polar solvents .

Q. What strategies can mitigate hydrolysis of the boronic acid group during experimental procedures?

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the boronic acid form .

- Diol additives : Add pinacol (1.2 equiv.) to shift equilibrium toward the boronic ester, which resists hydrolysis .

- Low-temperature reactions : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.